![molecular formula C9H9NO2 B567844 3-Cyclopropylisonicotinic acid CAS No. 1256785-01-9](/img/structure/B567844.png)
3-Cyclopropylisonicotinic acid
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Overview
Description
3-Cyclopropylisonicotinic acid is a chemical compound with the CAS Number: 1256785-01-9 and a molecular weight of 163.18 . Its IUPAC name is 3-cyclopropylisonicotinic acid . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The Inchi Code for 3-Cyclopropylisonicotinic acid is1S/C9H9NO2/c11-9(12)7-3-4-10-5-8(7)6-1-2-6/h3-6H,1-2H2,(H,11,12)
. This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
3-Cyclopropylisonicotinic acid is a solid substance . It is stored at ambient temperature . The molecular weight of this compound is 163.18 .Scientific Research Applications
Synthesis and Chemical Reactivity
- Functionalized Spirooxindoles Synthesis : A study by Filatov et al. (2017) demonstrated the synthesis of functionalized 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction, highlighting the utility of cyclopropene derivatives in constructing complex molecular architectures with potential anticancer activity (Filatov et al., 2017).
- Cyclopropanols C-C Bond Cleavage : Research by McDonald et al. (2020) reviewed developments in the carbon-carbon bond cleavage of cyclopropanols, emphasizing their synthetic value as three-carbon synthons in the construction of various molecular structures (McDonald et al., 2020).
Biochemical and Pharmaceutical Applications
- Nucleic Acid Delivery : Morris et al. (2007) described a short amphipathic peptide, Pep-3, for efficient delivery of peptide-nucleic acid analogues into cells, showcasing the potential of cyclopropane derivatives in enhancing the delivery of therapeutic agents (Morris et al., 2007).
Catalytic and Synthetic Methodologies
- Donor-Acceptor Cyclopropanes Synthesis : Tomilov et al. (2018) provided a systematic review on the synthesis of donor-acceptor cyclopropanes, vital intermediates in synthetic chemistry due to their presence in biologically active compounds and as building blocks for various molecules (Tomilov et al., 2018).
- Cyclopropanone Derivatives in Synthesis : Liu et al. (2008) explored cyclopropanone derivatives as cyclopropanone equivalents for the synthesis of 1-alkynyl cyclopropylamines, illustrating the synthetic versatility of cyclopropane motifs (Liu et al., 2008).
Environmental and Bioengineering Research
- CO2 to Chemical Conversion : Wang et al. (2016) reported the biosynthesis of 3-hydroxypropionic acid (3-HP), an important platform chemical, directly from CO2 in the cyanobacterium Synechocystis sp. PCC 6803, highlighting a sustainable approach to chemical production from greenhouse gases (Wang et al., 2016).
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, are key drugs in the chemotherapy of tuberculosis
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is a prodrug that must be activated by bacterial catalase The activated form of the drug interacts with its targets, leading to changes in the target cells
Biochemical Pathways
Cyclopropane fatty acids, which may be structurally related to 3-cyclopropylisonicotinic acid, are known to be involved in various biological pathways
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and efficacy
Action Environment
Environmental factors can significantly impact the effectiveness of a drug
properties
IUPAC Name |
3-cyclopropylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-4-10-5-8(7)6-1-2-6/h3-6H,1-2H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEUTSSBMQWQAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734834 |
Source
|
Record name | 3-Cyclopropylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256785-01-9 |
Source
|
Record name | 3-Cyclopropylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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